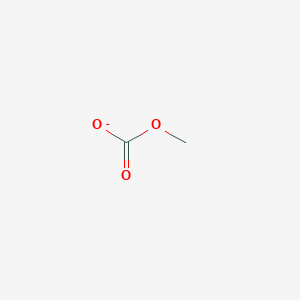
Methylcarbonate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methylcarbonate, also known as methyl formate or methyl methanoate, is the methyl ester of formic acid. It is a colorless liquid with a pleasant odor and is known for its high vapor pressure and low surface tension. This compound is a precursor to many commercially significant compounds and is used in various industrial applications .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
In the laboratory, methoxyformate can be synthesized through the condensation reaction of methanol and formic acid:
HCOOH+CH3OH→HCOOCH3+H2O
This reaction is typically catalyzed by an acid .
Industrial Production Methods
Industrially, methoxyformate is produced by the carbonylation of methanol in the presence of a strong base such as sodium methoxide. This process, practiced commercially by companies like BASF, achieves high selectivity towards methoxyformate. The reaction is as follows:
CH3OH+CO→HCOOCH3
The catalyst used in this process is sensitive to water, necessitating the use of very dry carbon monoxide .
Analyse Chemischer Reaktionen
Types of Reactions
Methylcarbonate undergoes various chemical reactions, including:
Hydrolysis: this compound can be hydrolyzed to form methanol and formic acid.
Reduction: It can be reduced to methanol.
Oxidation: this compound can be oxidized to carbon dioxide and water.
Substitution: It can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions.
Reduction: Catalysts such as palladium on carbon (Pd/C).
Oxidation: Strong oxidizing agents like potassium permanganate (KMnO4).
Substitution: Nucleophiles such as ammonia (NH3) or amines.
Major Products
Hydrolysis: Methanol and formic acid.
Reduction: Methanol.
Oxidation: Carbon dioxide and water.
Substitution: Various substituted formates depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Methylcarbonate has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a solvent in various chemical reactions.
Biology: Studied for its potential use in biological systems as a hydrogen storage material.
Medicine: Investigated for its potential use in drug delivery systems.
Industry: Used in the production of formamide, dimethylformamide, and formic acid.
Wirkmechanismus
Methylcarbonate exerts its effects through various molecular mechanisms:
Hydrolysis: this compound is hydrolyzed to formic acid and methanol, which can further participate in metabolic pathways.
Reduction: this compound can be reduced to methanol, which is metabolized in the liver.
Oxidation: This compound can be oxidized to carbon dioxide and water, which are excreted from the body.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Ethyl formate: Similar to methoxyformate but with an ethyl group instead of a methyl group.
Propyl formate: Similar to methoxyformate but with a propyl group instead of a methyl group.
Butyl formate: Similar to methoxyformate but with a butyl group instead of a methyl group.
Uniqueness
Methylcarbonate is unique due to its high vapor pressure and low surface tension, making it suitable for applications requiring quick-drying finishes and as a blowing agent for foams. Its ability to act as a precursor for various commercially significant compounds also sets it apart from similar compounds .
Eigenschaften
Molekularformel |
C2H3O3- |
|---|---|
Molekulargewicht |
75.04 g/mol |
IUPAC-Name |
methyl carbonate |
InChI |
InChI=1S/C2H4O3/c1-5-2(3)4/h1H3,(H,3,4)/p-1 |
InChI-Schlüssel |
CXHHBNMLPJOKQD-UHFFFAOYSA-M |
Kanonische SMILES |
COC(=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















